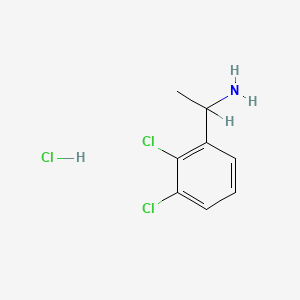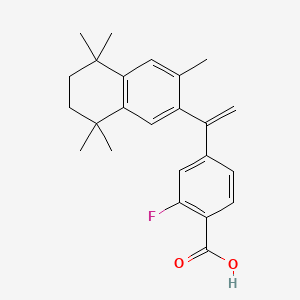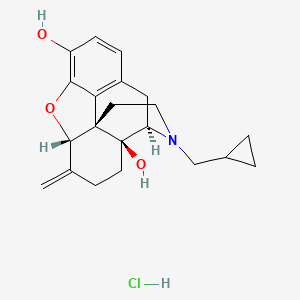![molecular formula C13H8Br4O4 B1662694 3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol CAS No. 65487-76-5](/img/structure/B1662694.png)
3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as DBB, and it is a potent inhibitor of tyrosinase, an enzyme that is involved in the production of melanin. DBB has been used in various scientific research applications, including the development of skin whitening agents, anti-cancer drugs, and anti-inflammatory agents.
Scientific Research Applications
Synthesis and Derivation
- Synthesis of Natural Bromophenols: Bayrak and Menzek (2020) report the first synthesis of natural bromophenols, including an indene-derived compound formed during the synthesis process (Bayrak & Menzek, 2020).
- Total Synthesis of Biologically Active Compounds: Akbaba et al. (2010) achieved the first synthesis of this compound, starting from (3-bromo-4,5-dimethoxyphenyl)methanol (Akbaba et al., 2010).
Biological Activities
- Antioxidant Activity: Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities (Li et al., 2011).
- Antibacterial Properties: Xu et al. (2003) identified bromophenols with moderate antibacterial activity from the same marine alga (Xu et al., 2003).
- Carbonic Anhydrase Inhibition: Akbaba et al. (2013) synthesized derivatives of this compound and tested them as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes (Akbaba et al., 2013).
- Inhibitory Activity Against PTP1B: Shi et al. (2011) synthesized bromophenols and evaluated them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity (Shi et al., 2011).
properties
CAS RN |
65487-76-5 |
|---|---|
Product Name |
3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol |
Molecular Formula |
C13H8Br4O4 |
Molecular Weight |
547.8 g/mol |
IUPAC Name |
3,4-dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H8Br4O4/c14-8-4(2-6(18)12(20)10(8)16)1-5-3-7(19)13(21)11(17)9(5)15/h2-3,18-21H,1H2 |
InChI Key |
WIAKRAUTQVUHHL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=CC(=C(C(=C2Br)Br)O)O |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=CC(=C(C(=C2Br)Br)O)O |
synonyms |
5-(2,3-Dibromo-4,5-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
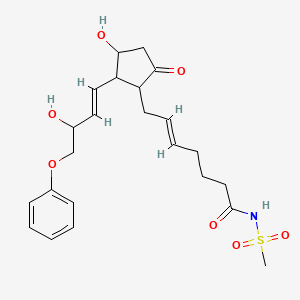
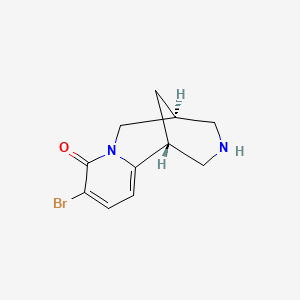
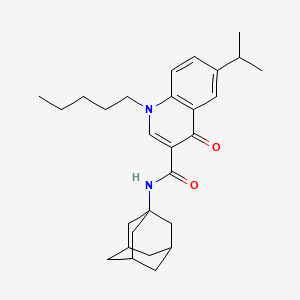
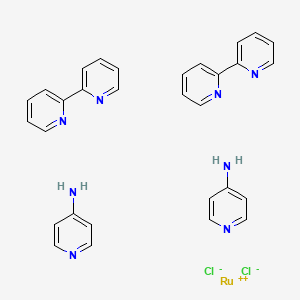
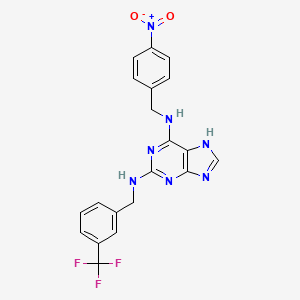
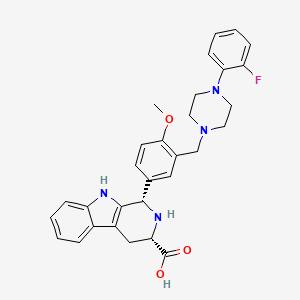
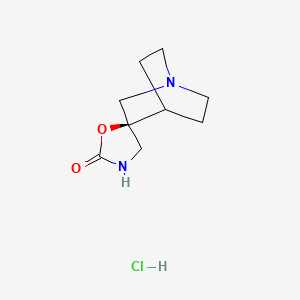
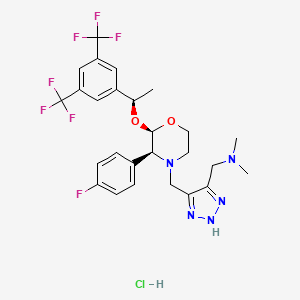
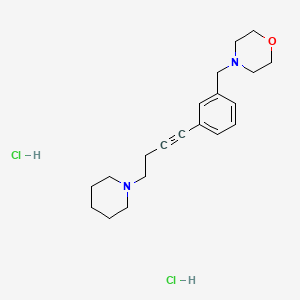
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)
